molecular formula C10H8O3 B13466682 3-Propargyloxy-4-hydroxybenzaldehyde CAS No. 914095-33-3

3-Propargyloxy-4-hydroxybenzaldehyde

Cat. No.: B13466682
CAS No.: 914095-33-3
M. Wt: 176.17 g/mol
InChI Key: NWWYPBGZZVOQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group, a prop-2-yn-1-yloxy group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated at reflux for several hours to ensure complete conversion .

Reaction Conditions:

    Reactants: 4-hydroxybenzaldehyde, propargyl bromide

    Base: Potassium carbonate

    Solvent: Acetone

    Temperature: Reflux

    Duration: 4 hours

Procedure:

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants and solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzoic acid

    Reduction: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. For instance, when used as a chemical probe, it can form covalent bonds with biological targets upon activation by UV light. The aldehyde group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and potential downstream effects .

Comparison with Similar Compounds

4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can be compared with similar compounds such as:

Uniqueness: The presence of both the hydroxyl and prop-2-yn-1-yloxy groups in 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde provides unique reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

CAS No.

914095-33-3

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-hydroxy-3-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H8O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h1,3-4,6-7,12H,5H2

InChI Key

NWWYPBGZZVOQIE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.